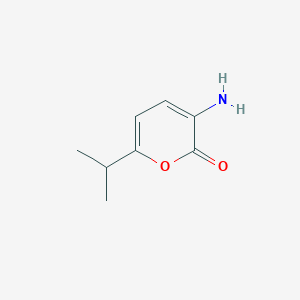
3-Amino-6-(propan-2-YL)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-(propan-2-YL)-2H-pyran-2-one is a heterocyclic organic compound that features a pyran ring with an amino group and an isopropyl substituent
Vorbereitungsmethoden
The synthesis of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a suitable 3-amino-2-pyrone derivative, the introduction of the isopropyl group can be achieved through alkylation reactions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalytic processes and controlled reaction environments.
Analyse Chemischer Reaktionen
3-Amino-6-(propan-2-YL)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-6-(propan-2-YL)-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the pyran ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to bind to specific enzymes or receptors, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-6-(propan-2-YL)-2H-pyran-2-one include other pyran derivatives with different substituents. For example:
3-Amino-2H-pyran-2-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.
6-(propan-2-YL)-2H-pyran-2-one: Lacks the amino group, altering its chemical properties and potential applications. The uniqueness of this compound lies in the combination of the amino and isopropyl groups, which confer specific chemical and biological properties not found in its analogs.
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-amino-6-propan-2-ylpyran-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7-4-3-6(9)8(10)11-7/h3-5H,9H2,1-2H3 |
InChI-Schlüssel |
XWVYZHBJKCCLJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C(=O)O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
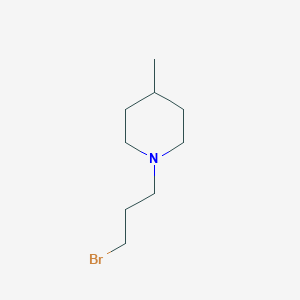

![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)
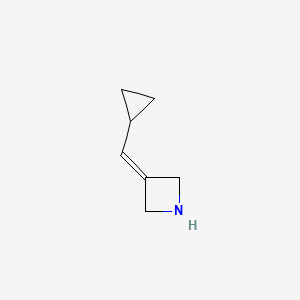
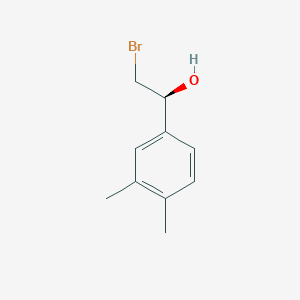
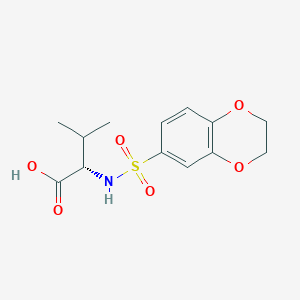
![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)

![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
